N-(3-sulfamoylphenyl)prop-2-enamide
Overview
Description
Molecular Structure Analysis
The molecule contains a total of 38 bonds, including 25 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 6 double bonds, and 12 aromatic bonds . It also includes 2 six-membered rings, 1 secondary amide (aliphatic), 1 nitro group (aromatic), and 1 sulfonamide (thio-/dithio-) .Scientific Research Applications
Drilling Fluid Additive
“N-(3-sulfamoylphenyl)prop-2-enamide” has been evaluated for its effectiveness as an additive in water-based drilling fluids . It has been used in the synthesis of poly (prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate), designated as CP4, and poly (prop-2-enamide-sodium-prop-2-enoate- N,N′ -dimethylprop-2-enamide- N -vinylpyrrolidone), denoted as CP5 . These polymers have shown to enhance mud viscosity, provide thermal resistance, and offer salt tolerance .
Medicine
“N-(3-sulfamoylphenyl)prop-2-enamide” is gaining attention in the field of medicine. Although specific applications are not mentioned in the source, the compound’s unique chemical structure could potentially be utilized in drug development and therapeutic applications.
Agriculture
The compound is also being explored for its potential applications in agriculture. It could be used in the development of new pesticides, fertilizers, or growth regulators, although more research is needed to confirm these possibilities.
Material Science
In the field of material science, “N-(3-sulfamoylphenyl)prop-2-enamide” could be used in the development of new materials with unique properties. Its chemical structure could potentially be manipulated to create materials with desired characteristics.
properties
IUPAC Name |
N-(3-sulfamoylphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-2-9(12)11-7-4-3-5-8(6-7)15(10,13)14/h2-6H,1H2,(H,11,12)(H2,10,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAZOHSLMIURAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-sulfamoylphenyl)prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.